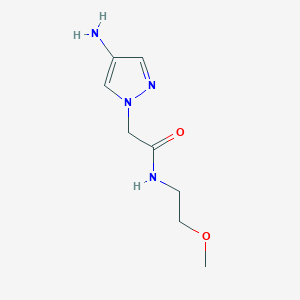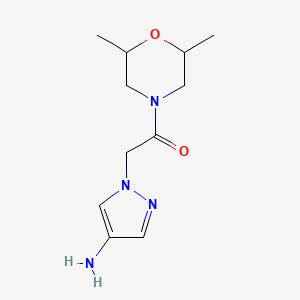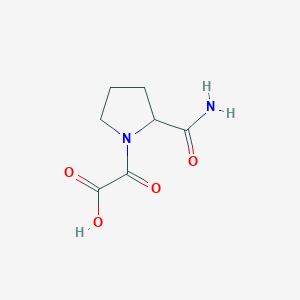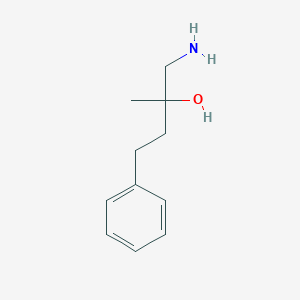
1-Amino-2-methyl-4-phenylbutan-2-ol
Overview
Description
1-Amino-2-methyl-4-phenylbutan-2-ol is an organic compound with the molecular formula C₁₁H₁₇NO. It is characterized by the presence of an amino group (-NH₂), a methyl group (-CH₃), and a phenyl group (C₆H₅) attached to a butan-2-ol backbone. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-4-phenylbutan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methyl-4-phenylbutan-2-ol with ammonia under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyl-4-phenylbutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO₂).
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro-1-amino-2-methyl-4-phenylbutan-2-ol.
Reduction: 1-Amino-2-methyl-4-phenylbutane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-2-methyl-4-phenylbutan-2-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
1-Amino-2-methyl-4-phenylbutan-2-ol is structurally similar to other compounds such as 4-amino-2-methyl-1-phenylbutan-2-ol and 2-methyl-4-phenylbutan-2-ol. its unique combination of functional groups and stereochemistry sets it apart. These differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
4-Amino-2-methyl-1-phenylbutan-2-ol
2-Methyl-4-phenylbutan-2-ol
Properties
IUPAC Name |
1-amino-2-methyl-4-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPGHGYGAIFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





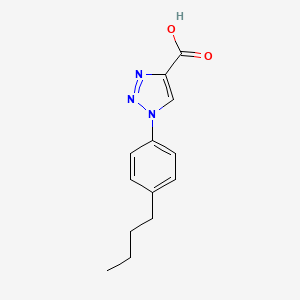


![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)
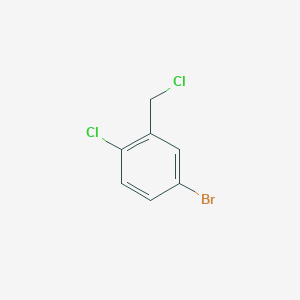

![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)
